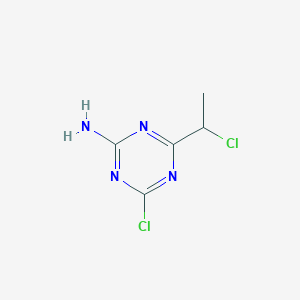

4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4-chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N4/c1-2(6)3-9-4(7)11-5(8)10-3/h2H,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURQYSQCMPPIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NC(=N1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine

Detailed Stepwise Synthesis

Step 1: Synthesis of 4,6-Dichloro-1,3,5-triazin-2-amine

- Starting material: 2,4,6-trichloro-1,3,5-triazine (0.1 mol).

- Reaction medium: Acetone (25 mL).

- Conditions: Temperature maintained at 0–5 °C.

- Reagent: Excess ammonia solution (0.1 mol) added slowly with stirring for 3 hours.

- Workup: Addition of sodium bicarbonate (NaHCO3), filtration, washing with cold water, and recrystallization from ethanol.

- Outcome: Pure 4,6-dichloro-1,3,5-triazin-2-amine obtained.

This step involves nucleophilic substitution of one chlorine atom by ammonia to introduce the amino group selectively at position 2 on the triazine ring.

Step 2: Introduction of the 1-Chloroethyl Group at the 6-Position

- Intermediate: 4,6-dichloro-1,3,5-triazin-2-amine.

- Reagent: 2-chloroethyl isocyanate.

- Conditions: Stirring at room temperature for 1 to 3 days.

- Reaction: The 2-chloroethyl isocyanate reacts with the amino group or the chlorine-substituted position to introduce the 1-chloroethyl moiety.

- Further step: Cyclization of the side chain by treatment with sodium hydride (NaH) in dry tetrahydrofuran (THF) at room temperature for 6 hours to stabilize the side chain.

This sequence leads to the formation of the this compound compound by nucleophilic substitution and intramolecular cyclization.

Reaction Scheme Summary

| Step | Starting Material | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | 2,4,6-Trichloro-1,3,5-triazine | NH3 (ammonia), acetone, 0–5 °C, 3 h | 4,6-Dichloro-1,3,5-triazin-2-amine |

| 2 | 4,6-Dichloro-1,3,5-triazin-2-amine | 2-Chloroethyl isocyanate, room temp, 1-3 days | Intermediate with 1-chloroethyl side chain |

| 3 | Intermediate | NaH, dry THF, room temp, 6 h | This compound |

Notes on Reaction Conditions and Yields

- The initial substitution with ammonia is performed at low temperature (0–5 °C) to control selectivity and avoid multiple substitutions.

- The reaction with 2-chloroethyl isocyanate is prolonged (up to 3 days) at room temperature to ensure complete substitution.

- The cyclization step using sodium hydride is crucial to form a stable 1-chloroethyl side chain on the triazine ring.

- Purification typically involves recrystallization from ethanol or other suitable solvents to obtain high purity products.

- Yields for each step are generally high, with the initial amination step yielding near quantitative conversion (~97%) as reported for similar triazine derivatives.

Research Findings and Analytical Data

Analytical Characterization

- Thin Layer Chromatography (TLC): Used to monitor reaction progress; silica gel plates with UV visualization.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution patterns on the triazine ring and side chains.

- Mass Spectrometry (MS): Confirms molecular weight and presence of chloroethyl substituent.

- Infrared Spectroscopy (IR): Characteristic absorption bands for triazine ring and chloroethyl groups.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment, showing >98% purity in similar triazine derivatives.

Biological Relevance

- Compounds bearing 2-chloroethyl substituents on the triazine ring, such as the title compound, have demonstrated significant anticancer activity in various studies.

- The 1-chloroethyl group is a functional moiety related to nitrogen mustard alkylating agents, contributing to cytotoxicity via DNA cross-linking.

- Structure-activity relationship studies indicate that the presence and position of such chloroalkyl groups on the triazine scaffold influence biological activity and selectivity.

Summary Table of Preparation Methods

| Parameter | Description |

|---|---|

| Starting material | 2,4,6-Trichloro-1,3,5-triazine |

| Key reagents | Ammonia solution, 2-chloroethyl isocyanate, sodium hydride |

| Solvents | Acetone, tetrahydrofuran (THF), ethanol (for recrystallization) |

| Temperature conditions | 0–5 °C for amination, room temperature for chloroethyl substitution and cyclization |

| Reaction time | 3 hours (amination), 1–3 days (chloroethyl substitution), 6 hours (cyclization) |

| Purification methods | Filtration, washing, recrystallization |

| Analytical techniques | TLC, NMR, MS, IR, HPLC |

| Typical yields | ~97% for amination step; overall yields vary depending on subsequent steps |

Chemical Reactions Analysis

4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, triazine derivatives generally undergo such reactions under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to form corresponding amines and alcohols under acidic or basic conditions.

Scientific Research Applications

Chemical Applications

1. Intermediate in Organic Synthesis

- Pharmaceuticals : This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo nucleophilic substitution reactions allows for modifications that can lead to biologically active compounds.

- Agrochemicals : It is also used in the production of agrochemicals, where its derivatives can function as herbicides or pesticides due to their biological activity.

2. UV Absorbers

- 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine has been identified as a precursor for UV absorbers. These materials are crucial in protecting plastics and coatings from photodegradation caused by ultraviolet light exposure.

Biological Applications

1. Drug Development

- The derivatives of this compound exhibit significant biological activity, making them potential candidates for drug development. Research indicates that modifications to the triazine structure can enhance their efficacy against various biological targets .

2. Antimicrobial Properties

- Some studies have suggested that triazine derivatives possess antimicrobial properties, which can be leveraged in developing new antimicrobial agents or treatments for infections.

Industrial Applications

1. Material Protection

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine involves its ability to undergo nucleophilic substitution reactions, which allows it to interact with various molecular targets. The presence of chloro and chloroethyl groups enhances its reactivity, making it a versatile intermediate in chemical synthesis .

Comparison with Similar Compounds

Substituent Variations and Structural Effects

Triazin-2-amines exhibit diverse biological and chemical properties depending on substituents at positions 4 and 5. Key analogs include:

Key Observations :

- Electronic Effects : Chloro and fluoro substituents at position 6 (e.g., difluoromethyl in ) modulate electron density, affecting reactivity in nucleophilic substitutions.

- Steric Hindrance : Bulky groups like 2-ethylpiperidine or 4-chlorophenyl may reduce reaction yields in synthetic pathways compared to smaller substituents.

Challenges :

- Steric hindrance from the 1-chloroethyl group may necessitate elevated temperatures or catalysts for efficient substitution.

- Chloroethyl groups are prone to hydrolysis, requiring anhydrous conditions during synthesis.

Physicochemical Properties

Predicted properties of the target compound are inferred from analogs:

Biological Activity

4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is a member of the 1,3,5-triazine family, recognized for its diverse biological activities and potential in medicinal chemistry. This compound has garnered attention due to its structural characteristics that facilitate various chemical interactions and biological effects.

Chemical Structure and Properties

The compound features a triazine ring with chloro and chloroethyl substitutions, which are pivotal for its biological activity. The general structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes the reaction of cyanuric chloride with amines in solvents like dioxane or water, using sodium carbonate as a base.

Anticancer Properties

Research has demonstrated that derivatives of 1,3,5-triazines exhibit significant cytotoxic effects against various cancer cell lines. A notable study highlighted that certain triazine derivatives induced apoptosis in colon cancer cell lines (DLD-1 and HT-29) through modulation of intracellular signaling pathways . Specifically, compounds with 2-chloroethyl moieties showed increased cytotoxicity, suggesting that the structural features of triazines are crucial for their anticancer activity.

Table 1: Cytotoxic Activity of Triazine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7b | DLD-1 | 24.6 | Induces apoptosis via PI3K inhibition |

| 7b | HT-29 | Not specified | Modulates signaling pathways |

| C | LN-18 | Not specified | Induces apoptosis and necrosis |

Enzyme Inhibition

This compound derivatives have also been evaluated for their inhibitory effects on key enzymes involved in neurodegenerative diseases. Specifically, studies have shown that certain derivatives inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial targets in Alzheimer's disease therapy. For instance:

Table 2: Enzyme Inhibition Potency

| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |

|---|---|---|

| A | 0.051 | 9.00 |

| 4a | 0.055 | 11.09 |

These findings indicate that the presence of specific functional groups within the triazine structure enhances inhibitory potency against these enzymes .

Case Studies

Several case studies have explored the biological activity of triazine derivatives:

- Colon Cancer Study : A series of triazine nitrogen mustards were synthesized and evaluated for their cytotoxic effects on colon cancer cell lines. The most effective compound induced significant apoptosis and was proposed for further development as a chemotherapeutic agent .

- Neuroprotective Study : Another investigation focused on the neuroprotective properties of triazine derivatives against AChE and BACE1 enzymes. The results indicated that these compounds could serve as potential therapeutic agents for Alzheimer's disease due to their dual inhibitory action .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine?

- Methodology : The compound can be synthesized via nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). For example, stepwise substitution with amines or alcohols is a standard approach. demonstrates that reacting cyanuric chloride with methylamine in acetone at 0°C yields a mono-substituted triazine (75% yield). To introduce the 1-chloroethyl group, a similar strategy could involve reacting cyanuric chloride with 1-chloroethylamine under controlled conditions (0–5°C) to minimize over-substitution. Subsequent purification via recrystallization or column chromatography is recommended .

| Example Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| Cyanuric chloride + methylamine | 0°C, acetone, 1 h | 75% | |

| Cyanuric chloride + boronic acids | Suzuki coupling, THF, RT | 40–65% |

Q. How is the molecular structure of this compound characterized?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (ESI-MS) are critical. reports ¹H NMR peaks at δ = 3.10 ppm (CH₃) and ¹³C NMR signals at δ = 171.0 ppm (triazine carbons). For the target compound, expect similar shifts with additional signals from the 1-chloroethyl group (e.g., δ = 4.5–5.0 ppm for CH₂Cl). High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (e.g., m/z ≈ 221 [M+H]⁺) .

Q. What solvents and reaction conditions optimize purity during synthesis?

- Methodology : Polar aprotic solvents (e.g., acetone, THF) at low temperatures (0–5°C) minimize side reactions. highlights the use of DMF for thiolation reactions at 80°C, while employs hexane/ethyl acetate for purification. For the 1-chloroethyl derivative, maintaining anhydrous conditions and using bases like triethylamine (to scavenge HCl) can improve yields .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the triazine ring?

- Methodology : Sequential substitution is key. The first chlorine at position 4 is typically replaced by amines or alkoxides under mild conditions (0–25°C). The remaining chlorines (positions 2 and 6) require harsher conditions (e.g., 80–100°C). demonstrates Suzuki coupling with boronic acids for aryl group introduction, while uses phenylmagnesium bromide for direct substitution. For the 1-chloroethyl group, prioritize position 6 due to steric and electronic factors .

Q. How do structural modifications influence biological activity (e.g., antileukemic or CFTR activation)?

- Methodology : Structure-activity relationship (SAR) studies via systematic substitution are essential. shows that 4-methylpiperidine substituents enhance antileukemic activity, while links trifluoromethyl groups to CFTR activation potency. For the 1-chloroethyl derivative, evaluate steric effects by comparing analogs with ethyl vs. chloroethyl groups using in vitro assays (e.g., cytotoxicity or ion channel modulation) .

Q. What analytical challenges arise in quantifying impurities or stereoisomers?

- Methodology : Reverse-phase HPLC/UPLC with UV detection (e.g., 254 nm) is standard for purity assessment. reports >99% purity using UPLC, while identifies byproducts like dimers via m/z analysis. For stereoisomers (if applicable), chiral columns or NMR coupling constants (e.g., J values for diastereomers) are required. Ensure LC-MS compatibility with volatile buffers (e.g., ammonium formate) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability studies under varying pH, temperature, and humidity are critical. recommends storing triazine derivatives at 2–8°C in inert atmospheres (N₂/Ar). Accelerated degradation studies (40°C/75% RH for 1 month) can identify hydrolysis pathways (e.g., chlorine displacement). Monitor via periodic NMR or LC-MS to detect decomposition products like hydroxylated triazines .

Methodological Best Practices

- Synthetic Optimization : Use Design of Experiments (DoE) to screen temperature, solvent, and stoichiometry.

- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and compare with computational predictions (DFT).

- Toxicity Screening : Prioritize Ames tests (mutagenicity) and hepatic microsome assays (CYP450 metabolism) for preclinical profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.